Structural Isomerism and Distinct Target Engagement vs. NVS-BET-1
This compound shares the exact molecular formula (C22H21ClN4O2) and molecular weight (408.88 g/mol) with the known BET bromodomain inhibitor NVS-BET-1 . However, they are structural isomers with completely different core scaffolds: a morpholinopyridazine-phenylacetamide versus a pyrrolopyrazole-dihydropyridinone. This structural divergence leads to distinct biological functions; the target compound is predicted to engage kinase and CYP450 targets, while NVS-BET-1 inhibits BET bromodomains . Procuring the wrong isomer would lead to a completely different, and likely confounding, biological outcome.
| Evidence Dimension | Molecular Target and Biological Function |
|---|---|
| Target Compound Data | Morpholinopyridazine acetamide scaffold; predicted to interact with kinase and CYP450 targets. |
| Comparator Or Baseline | NVS-BET-1: Pyrrolopyrazole-dihydropyridinone scaffold; a known BET bromodomain inhibitor. |
| Quantified Difference | Not applicable (Qualitative difference in target class). |
| Conditions | Structural comparison based on IUPAC names and SMILES. |
Why This Matters
Ensures the correct chemical entity is procured for projects targeting specific pathways (e.g., kinase vs. epigenetic), preventing wasted resources on false leads.
